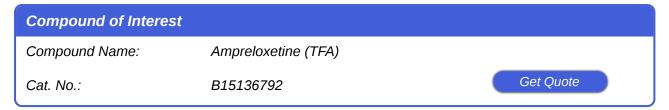


# Ampreloxetine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). [1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ampreloxetine, compiling data from key clinical trials to inform ongoing research and development in this area.

## **Pharmacokinetics**

Ampreloxetine exhibits a pharmacokinetic profile that supports once-daily dosing. Its absorption, distribution, metabolism, and excretion have been characterized in studies involving healthy volunteers and various patient populations.[2]

# **Absorption and Distribution**

Following oral administration, ampreloxetine reaches peak plasma concentrations (Tmax) between 6 to 9 hours.[3][4] The pharmacokinetic profile is best described by a two-compartment model with first-order absorption and elimination.[2][5] Ampreloxetine has a long terminal half-life of 30-40 hours, which leads to sustained plasma concentrations over a 24-hour dosing interval at steady state.[2][4] Steady-state plasma levels are typically achieved within two weeks of initiating once-daily dosing.[3][4]



## **Metabolism and Elimination**

The primary route of elimination for ampreloxetine is believed to be through metabolism by the cytochrome P450 1A2 (CYP1A2) enzyme.[2] This is supported by the observation that smoking status and sex are statistically significant covariates for ampreloxetine exposure, although these differences are not considered clinically meaningful at the recommended 10 mg dose.[2] Notably, cytochrome P450 2D6 (CYP2D6) phenotype does not influence ampreloxetine exposure.[2]

# **Population Pharmacokinetics**

Population pharmacokinetic analyses have indicated that age, weight, and renal impairment do not have a clinically significant impact on ampreloxetine exposure.[2][3] This suggests that dose adjustments may not be necessary for these populations.

Table 1: Summary of Ampreloxetine Pharmacokinetic Parameters

Parameter	Value	Reference(s)
Model	Two-compartment with first- order absorption and elimination	[2][5]
Terminal Half-life (t½)	30-40 hours	[2][4]
Time to Peak Plasma Concentration (Tmax)	6-9 hours	[3][4]
Time to Steady State	~2 weeks	[3][4]
Primary Metabolism	Cytochrome P450 1A2 (CYP1A2)	[2]
Influence of Covariates	- No clinically meaningful impact of age, weight, or renal impairment Statistically significant but not clinically meaningful impact of sex and smoking.	[2][3]

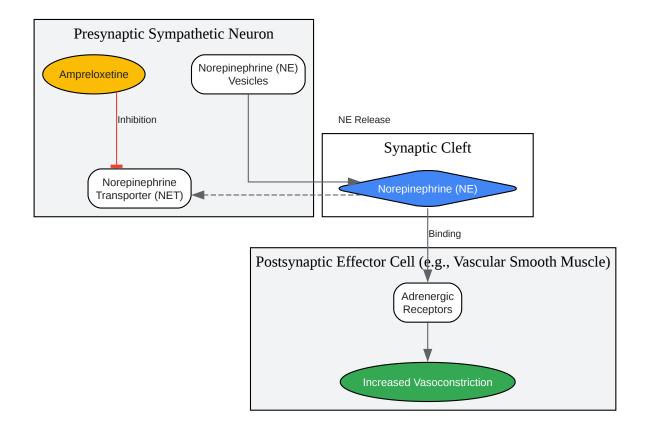


# **Pharmacodynamics**

Ampreloxetine's therapeutic effects are derived from its selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.

### **Mechanism of Action**

Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By binding to and blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it prevents the reuptake of norepinephrine from the synaptic cleft.[6] This leads to an increased concentration and prolonged action of norepinephrine at the neurovascular junction, enhancing vasoconstrictor tone and helping to mitigate the drop in blood pressure upon standing that is characteristic of nOH.[3][6] At higher doses, it may also act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) due to its affinity for the serotonin transporter (SERT), though it has a 4-fold selectivity for NET over SERT.[1]





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Mechanism of Action of Ampreloxetine.

# **Pharmacodynamic Effects**

Clinical studies have demonstrated clear pharmacodynamic effects of ampreloxetine consistent with its mechanism of action. Treatment with ampreloxetine leads to a significant increase in plasma norepinephrine levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[3][7] This shift in the NE:DHPG ratio serves as a key biomarker of NET inhibition.[3]

Table 2: Summary of Ampreloxetine Pharmacodynamic Effects in nOH Patients

Biomarker / Effect	Result	Reference(s)
Plasma Norepinephrine (NE)	Significant increase (e.g., 71% increase from baseline)	[3][7]
Plasma 3,4- dihydroxyphenylglycol (DHPG)	Significant decrease (e.g., 22% decline from baseline)	[3][7]
NE:DHPG Ratio	Significant increase	[3]
Norepinephrine Transporter (NET) Occupancy	>75% at a 10 mg dose	[2]
Serotonin Transporter (SERT) Occupancy	<50% at a 10 mg dose	[2]
Standing Systolic Blood Pressure	Increased	[8]
Supine Blood Pressure	Minimal change	[8]
Symptoms of Dizziness/Lightheadedness	Improved	[8]

# **Experimental Protocols**



The pharmacokinetic and pharmacodynamic properties of ampreloxetine have been elucidated through a series of clinical trials. Below are summaries of the methodologies for key studies.

# Phase 2 Trial in Symptomatic nOH (NCT02705755)

This multicenter study was designed to assess the safety, efficacy, and pharmacokinetics of ampreloxetine in patients with nOH.[3][8]

- Part A (Ascending-Dose): An ascending-dose phase with a range of 1-20 mg to evaluate safety and tolerability.[8]
- Part B (Double-Blind, Placebo-Controlled): A one-day, double-blind, randomized, placebocontrolled phase to confirm the effects observed in Part A. The median dose was 15 mg.[8]
- Part C (Open-Label Extension): A 20-week, open-label, steady-state extension phase with a median dose of 10 mg, followed by a 4-week withdrawal period to assess durability of effect.
- Assessments: Key assessments included the Orthostatic Hypotension Symptom
   Assessment Scale (OHSA), supine, seated, and standing blood pressure, and safety
   monitoring.[8] Pharmacokinetic and pharmacodynamic blood samples (for NE and DHPG)
   were also collected.[3]

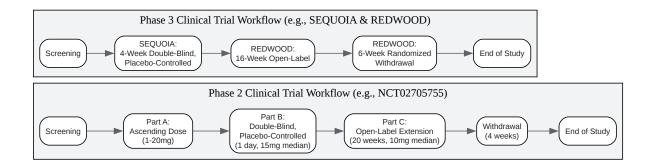
# Phase 3 Program: SEQUOIA (NCT03750552) and REDWOOD (NCT03829657) Studies

These were two sequential Phase 3 trials designed to evaluate the efficacy and safety of ampreloxetine in patients with symptomatic nOH due to primary autonomic failure (e.g., Multiple System Atrophy, Parkinson's Disease).[9][10]

- SEQUOIA (4-week study): A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
- REDWOOD (22-week study): This study consisted of a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period to evaluate the sustained benefit of ampreloxetine.[9][10]



- Dosing: A single daily oral dose of 10 mg of ampreloxetine or placebo was administered.[9]
- Outcome Measures: Primary endpoints focused on changes in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score. Secondary endpoints included changes in the Orthostatic Hypotension Daily Activities Scale (OHDAS).[9][10] Blood pressure and catecholamine levels were also monitored.[9]



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General Experimental Workflows for Ampreloxetine Clinical Trials.

# Conclusion

Ampreloxetine is a selective norepinephrine reuptake inhibitor with a pharmacokinetic profile that allows for once-daily oral administration. Its mechanism of action leads to a sustained increase in synaptic norepinephrine, which has been shown to improve symptoms and objective measures of orthostatic hypotension in patients with nOH. The data gathered from extensive clinical trials provide a strong foundation for its continued development as a potential therapeutic option for this patient population. Further research, including the ongoing CYPRESS Phase 3 trial (NCT05696717), will continue to refine our understanding of its long-term efficacy and safety.[9]



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- To cite this document: BenchChem. [Ampreloxetine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136792#pharmacokinetics-and-pharmacodynamics-of-ampreloxetine-tfa]

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